(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H13ClN2O4S2 and its molecular weight is 396.86. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing data on its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Chlorothiophene moiety : Known for its electronic properties that can influence biological interactions.
- Benzo[d]thiazole ring : A common scaffold in medicinal chemistry associated with diverse biological activities.
- Methoxy group : Potentially enhancing solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties.
- Receptor modulation : It can bind to cellular receptors, triggering signaling pathways that lead to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
(Z)-methyl 2-(...) | A431 | 1.5 |
(Z)-methyl 2-(...) | A549 | 1.8 |
These findings suggest that the compound may induce apoptosis and inhibit cell migration, thereby reducing tumor growth and metastasis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For example, benzothiazole derivatives have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(Z)-methyl 2-(...) | Staphylococcus aureus | 100 µg/mL |
(Z)-methyl 2-(...) | Escherichia coli | 150 µg/mL |
Case Studies and Research Findings
-
Study on Antitumor Effects :
A study evaluating a series of benzothiazole derivatives demonstrated that modifications to the benzothiazole core could enhance anticancer activity. The lead compound exhibited significant inhibition of cell proliferation in A431 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest . -
Antimicrobial Evaluation :
Research assessing the antimicrobial properties of related compounds found that certain benzothiazole derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Properties
IUPAC Name |
methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTNYIUWSCOYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.